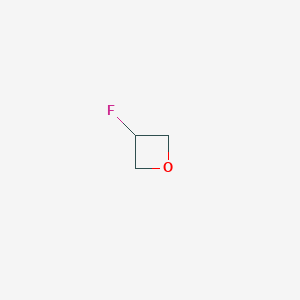

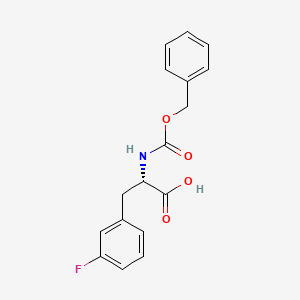

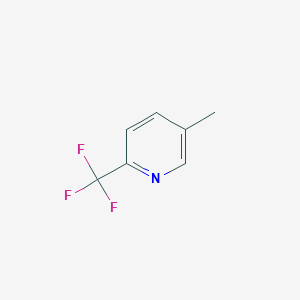

![molecular formula C7H7N3 B1317003 8-AMINOMIDAZO[1,2-A]PIRIDINA CAS No. 73221-18-8](/img/structure/B1317003.png)

8-AMINOMIDAZO[1,2-A]PIRIDINA

Descripción general

Descripción

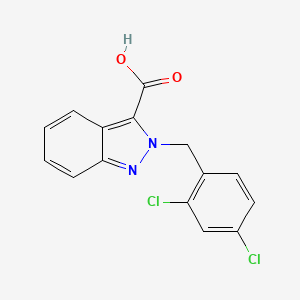

Imidazo[1,2-a]pyridin-8-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . This compound has attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-8-amine involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular formula of Imidazo[1,2-a]pyridin-8-amine is C7H7N3 . The exact mass is 133.063995 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-8-amine can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyridin-8-amine has a density of 1.3±0.1 g/cm3 . The storage condition is at 2-8°C .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Se ha descubierto que los núcleos de imidazo[1,2-a]piridina tienen una amplia gama de actividades farmacológicas, incluidas posibles propiedades anticancerígenas . En un estudio, se sintetizaron y evaluaron dos series de derivados de imidazo[1,2-a]piridina por su potencial antiproliferativo en células de cáncer de mama . Entre los nuevos derivados, el compuesto 15 exhibió una potente actividad contra las líneas celulares MCF7 y MDA-MB-231 .

Síntesis Orgánica

Las imidazo[1,2-a]piridinas son valiosos andamios heterocíclicos en la síntesis orgánica . La funcionalización directa de este valioso andamio se ha considerado como una de las estrategias más eficientes para la construcción de derivados de imidazo[1,2-a]piridina .

Química Farmacéutica

Las imidazo[1,2-a]piridinas son reconocidas como un andamio de “prejuicio de fármaco” debido a su amplia gama de aplicaciones en química medicinal . Se utilizan en el desarrollo de diversos medicamentos como el alpidem (hipnótico), el miroprofeno (analgésico), el ácido minodrónico (antiosteoporótico), el zolpidem (sedante) y la zolimidina (antiulcerosa) .

Agentes Antivirales

Se ha descubierto que los núcleos de imidazo[1,2-a]piridina tienen propiedades antivirales . Se utilizan en el desarrollo de medicamentos antivirales .

Agentes Antibacterianos

Se ha descubierto que los núcleos de imidazo[1,2-a]piridina tienen propiedades antibacterianas . Se utilizan en el desarrollo de medicamentos antibacterianos .

Agentes Antiprotozoarios

Se ha descubierto que los núcleos de imidazo[1,2-a]piridina tienen propiedades antiprotozoarias . Se utilizan en el desarrollo de medicamentos antiprotozoarios .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridin-8-ylamine, also known as 8-Aminoimidazo[1,2-a]pyridine or Imidazo[1,2-a]pyridin-8-amine, is a novel scaffold suitable for the discovery of covalent anticancer agents . It has been utilized as the core backbone for the development of covalent inhibitors . The primary target of this compound is KRAS G12C, a common mutation in cancers .

Mode of Action

The compound acts as a covalent inhibitor, binding to its target and causing changes that inhibit the target’s function

Biochemical Pathways

The compound affects the KRAS pathway, which is involved in cell growth and proliferation . By inhibiting KRAS G12C, the compound can potentially disrupt this pathway and inhibit the growth of cancer cells . .

Result of Action

The compound has shown potential as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridin-8-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, imidazo[1,2-a]pyridin-8-amine interacts with various receptors and enzymes, such as protein kinases and phosphodiesterases, modulating their activity and influencing cellular signaling pathways . These interactions are primarily mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Cellular Effects

Imidazo[1,2-a]pyridin-8-amine exerts significant effects on various types of cells and cellular processes. It has been reported to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, imidazo[1,2-a]pyridin-8-amine influences cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of imidazo[1,2-a]pyridin-8-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Imidazo[1,2-a]pyridin-8-amine binds to the ATP-binding site of CDKs, inhibiting their activity and preventing cell cycle progression . Additionally, it can modulate the activity of transcription factors, such as NF-κB, by inhibiting upstream kinases . These molecular interactions result in the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-a]pyridin-8-amine have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that imidazo[1,2-a]pyridin-8-amine can maintain its biological activity and continue to exert its effects on cellular function in both in vitro and in vivo models . Prolonged exposure to imidazo[1,2-a]pyridin-8-amine may lead to adaptive cellular responses, such as the upregulation of drug efflux pumps.

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridin-8-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, imidazo[1,2-a]pyridin-8-amine can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity.

Metabolic Pathways

Imidazo[1,2-a]pyridin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Imidazo[1,2-a]pyridin-8-amine can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

Within cells and tissues, imidazo[1,2-a]pyridin-8-amine is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, influencing its cellular uptake and efflux . Additionally, imidazo[1,2-a]pyridin-8-amine can bind to plasma proteins, affecting its distribution and bioavailability . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of imidazo[1,2-a]pyridin-8-amine plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Imidazo[1,2-a]pyridin-8-amine can also undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its targeting to specific cellular compartments . These modifications can affect the compound’s stability, activity, and interactions with other biomolecules.

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQXJYDAALZCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572531 | |

| Record name | Imidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73221-18-8 | |

| Record name | Imidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 8-Aminoimidazo[1,2-a]pyridine useful in organic synthesis?

A1: 8-Aminoimidazo[1,2-a]pyridine (8-AIP) has emerged as a valuable tool in palladium-catalyzed C-H arylation reactions. Its effectiveness stems from its ability to act as a removable bidentate directing group. [, ] This allows for the selective functionalization of otherwise unreactive C-H bonds, offering new avenues for synthesizing complex molecules.

Q2: Can you provide specific examples of how 8-AIP has been employed in chemical synthesis?

A2: 8-AIP has been successfully utilized in the following reactions:

- Regioselective ortho-C(sp2)-H Arylation: 8-AIP enables the palladium(II)-catalyzed arylation at the ortho position of aromatic amides in aqueous media. This method offers high selectivity and tolerates a wide range of functional groups. []

- Selective β-C(sp2)-H Arylation: This directing group facilitates the palladium-catalyzed arylation at the β-position of carboxylic acid derivatives, a transformation that was previously challenging to achieve. This methodology exhibits high β-site selectivity and broad functional group tolerance. []

Q3: Beyond its use as a directing group, are there other applications of 8-Aminoimidazo[1,2-a]pyridine?

A3: Yes, 8-Aminoimidazo[1,2-a]pyridine and its derivatives have shown promise in other synthetic applications:

- Synthesis of Imidazo[1,2-a][1,8]naphthyridines and Dipyrido[1,2-a:3',2'-d]imidazole: Researchers have explored the reactivity of various aminoimidazo[1,2-a]pyridine isomers, including the 8-amino derivative, in Combes reactions. This led to the synthesis of fused heterocycles, imidazo[1,2-a][1,8]naphthyridines, and dipyrido[1,2-a:3',2'-d]imidazole. []

- Formation of Substituted Imidazo[1,2-a]pyridines and their 2-One Derivatives: 2,3-diaminopyridine can undergo cyclocondensation reactions with nitrilimines to produce 8-aminoimidazo[1,2-a]pyridines and their corresponding 2-one derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.